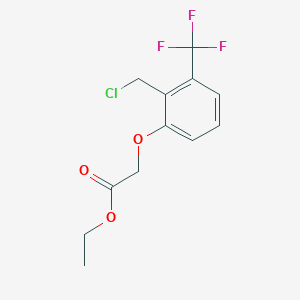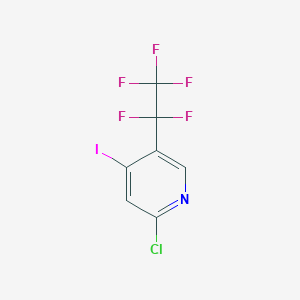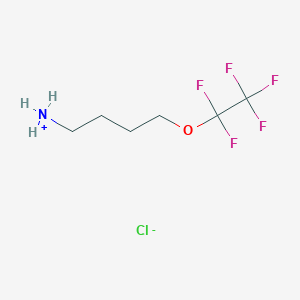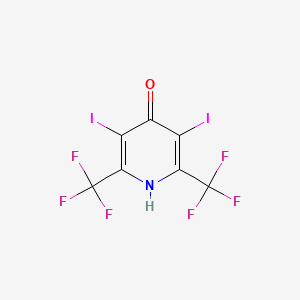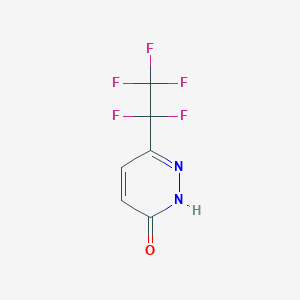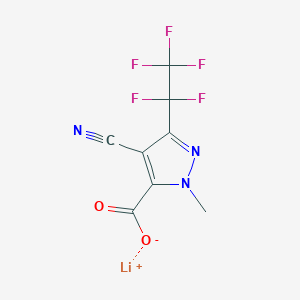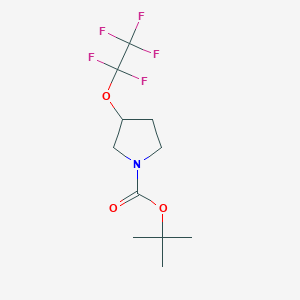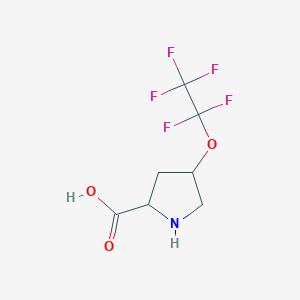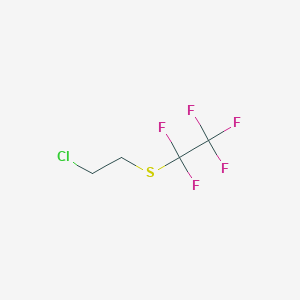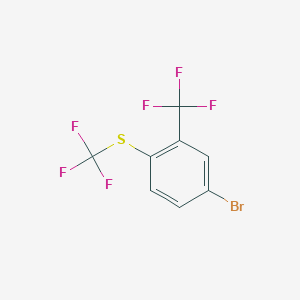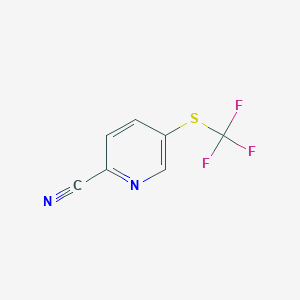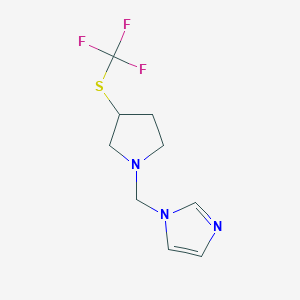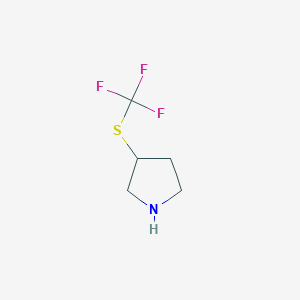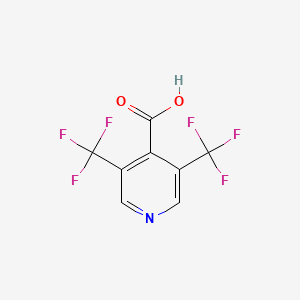
3,5-Bis-trifluoromethylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis-trifluoromethylisonicotinic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to the isonicotinic acid structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3,5-Bis-trifluoromethylisonicotinic acid are Gram-positive bacteria , including menacing bacterial pathogens such as Enterococci and methicillin-resistant S. aureus (MRSA) . These bacteria are responsible for a variety of infections, including urinary tract, intra-abdominal, pelvic, and soft tissue infections, bacteremia, and endocarditis .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. It is particularly potent against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . This suggests that the compound has a strong affinity for its bacterial targets, allowing it to effectively inhibit their growth at low concentrations.
Biochemical Pathways
The compound’s potent growth-inhibitory effects suggest that it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound’s action results in the inhibition of bacterial growth, making it a potent antimicrobial agent. It is particularly effective against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests that the compound could be a promising candidate for the development of new antibiotics, particularly for the treatment of drug-resistant bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethylisonicotinic acid typically involves the following steps:
Starting Material: The process begins with 3,5-dibromoisonicotinic acid.
Trifluoromethylation: The dibromo compound undergoes a trifluoromethylation reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis-trifluoromethylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Chemistry: 3,5-Bis-trifluoromethylisonicotinic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions between trifluoromethylated molecules and biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a valuable candidate for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
- 3,5-Bis-trifluoromethylbenzoic acid
- 3,5-Bis-trifluoromethylphenyl isothiocyanate
- 3,5-Bis-trifluoromethylpyrazole
Comparison: 3,5-Bis-trifluoromethylisonicotinic acid is unique due to its isonicotinic acid backbone, which distinguishes it from other trifluoromethylated compounds. This structural difference imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-15-2-4(8(12,13)14)5(3)6(16)17/h1-2H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOGWVWBPGOHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
